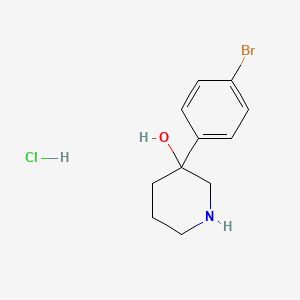

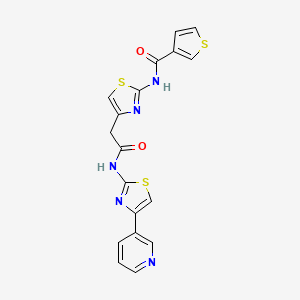

![molecular formula C11H10N6O2S2 B2920619 2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 877639-33-3](/img/structure/B2920619.png)

2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a derivative of 1,2,4-triazolo[1,5-a]pyrimidine . This class of compounds has been identified as a suitable scaffold to obtain compounds able to disrupt Influenza Virus (IV) RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst . An efficient three-component one-pot synthesis of 5-amino-7-aryl-7,8-dihydro-triazolo-pyrimidine-6-carbonitriles has also been reported .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[4,3-a]pyrimidine core, which is a heterocyclic compound containing three nitrogen atoms . The compound also contains a thioacetamide group attached to the triazolopyrimidine core .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Novel Heterocyclic Compound Synthesis : The synthesis of innovative heterocyclic compounds incorporating a thiadiazole moiety has been explored for potential insecticidal activities against the cotton leafworm, Spodoptera littoralis. These compounds demonstrate a methodical approach to chemical synthesis, aiming at biological efficacy against agricultural pests (Fadda et al., 2017).

Antimicrobial and Antitumor Agents : Research into thiazolopyrimidines and their derivatives has highlighted their potential as antimicrobial and antitumor agents. These studies provide insights into the compound's capabilities to inhibit microbial growth and its lack of significant antitumor activity, offering a pathway for future antimicrobial drug development (Said et al., 2004).

Enhanced Synthesis Techniques : Efficient synthesis methods for thiazole fused triazolopyrimidines have been developed, showcasing advancements in chemical synthesis that enable the creation of nitrogen-rich compounds with potential bioactivity. These methodologies contribute to the broader field of medicinal chemistry by facilitating the exploration of new therapeutic agents (Annareddygari et al., 2022).

Antimicrobial Activity

Pathogen Inhibition : The antimicrobial effects of novel thiazole derivatives have been studied, with substances showing considerable efficacy against a range of pathogenic microorganisms. This research underscores the potential of such compounds in addressing foodborne bacteria and fungal infections, thereby contributing to public health and safety (Cankilic & Yurttaş, 2017).

Mecanismo De Acción

Target of Action

Similar compounds such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives have been found to intercalate with dna . This suggests that the compound might also interact with DNA as its primary target.

Mode of Action

The compound likely interacts with its target, potentially DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing disruptions in the DNA structure and function.

Biochemical Pathways

Dna intercalators are known to disrupt dna replication and transcription, leading to cell cycle arrest and apoptosis . This makes them potent anti-cancer agents.

Pharmacokinetics

The in silico admet profiles of similar compounds have been studied , suggesting that the compound might have favorable pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential DNA intercalation activity. This can lead to disruptions in DNA replication and transcription, resulting in cell cycle arrest and apoptosis . These effects can inhibit the growth of cancer cells, making the compound a potential anti-cancer agent.

Direcciones Futuras

The future directions for this compound could involve further investigation into its antiviral properties, particularly against Influenza Virus (IV) and potentially other viruses . Additionally, further exploration of the structure-activity relationship (SAR) could lead to the development of more potent derivatives .

Propiedades

IUPAC Name |

2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N6O2S2/c1-6-4-7(18)13-9-15-16-11(17(6)9)21-5-8(19)14-10-12-2-3-20-10/h2-4H,5H2,1H3,(H,12,14,19)(H,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEGWXXPHZLHSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

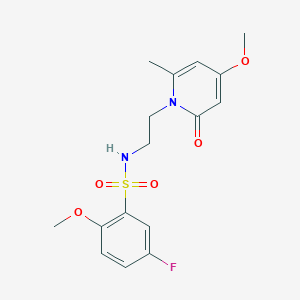

![2-Methyl-5-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2920536.png)

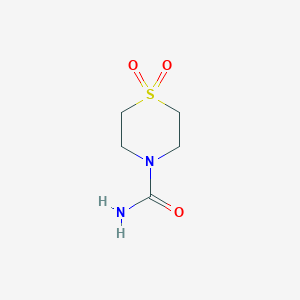

![6-Benzyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2920537.png)

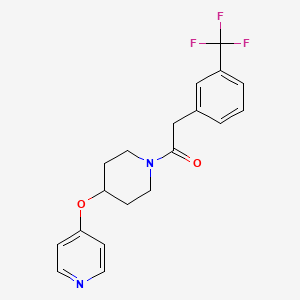

![N-{[5-(2-amino-1,3-thiazol-4-yl)furan-2-yl]methyl}acetamide](/img/structure/B2920542.png)

![4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide](/img/structure/B2920545.png)

![N-cyclohexyl-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2920547.png)

![5-(Methoxycarbonyl)thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2920548.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)